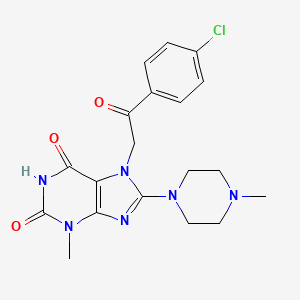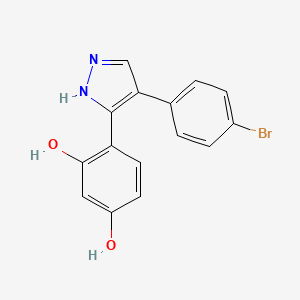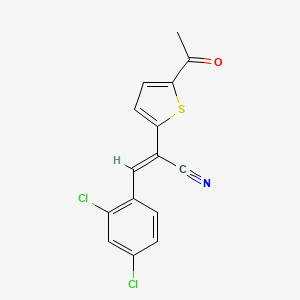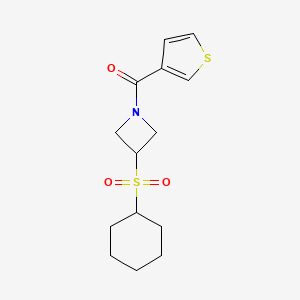![molecular formula C17H23ClN2O B2450525 3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride CAS No. 1628338-77-1](/img/structure/B2450525.png)
3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. The imidazole ring is a common component of many important biological molecules, including histidine and histamine . The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the imidazole ring and the tert-butyl group. The imidazole ring is aromatic and planar, which can contribute to the compound’s stability and reactivity . The tert-butyl group is a bulky substituent that can influence the compound’s conformation and reactivity .Chemical Reactions Analysis
Imidazoles are known to participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, and they can also participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring and the tert-butyl group could influence its solubility, stability, and reactivity .Applications De Recherche Scientifique
Antibacterial Activity
Compounds related to the specified chemical structure have been synthesized and evaluated for antibacterial activity. For instance, novel derivatives of imidazo[1,2-a]pyrazin have been synthesized and assessed for their effectiveness against bacteria (Prasad, 2021).
Antitumor Activities
Several studies have focused on the synthesis of compounds incorporating the benzo[d]imidazole moiety for their potential antitumor activities. These include the development of pyrazole, thiophene, pyridine, and coumarin derivatives (Mohareb & Gamaan, 2018), and benzenesulfonamides with significant cytotoxic activity against various cancer cell lines (Tomorowicz et al., 2020).
Chemosensors for Detection of Ions
Imidazole-based chemosensors, like those related to the specified chemical, have been developed for the reversible detection of cyanide and mercury ions. These sensors demonstrate specific reactivity and luminescence properties (Emandi, Flanagan, & Senge, 2018).
Antimycotic Activity
Similar compounds have been synthesized and evaluated for their antimycotic, or antifungal, properties. This includes the development of triazolones and oximes with potential use in treating fungal infections (Raga et al., 1992).
Fluorescence Properties
The chemical structure under study shares similarity with compounds used to investigate fluorescence properties. For instance, α,α′-Bis(substituted-benzylidene)cycloalkanones have been synthesized and their fluorescence properties studied, indicating potential applications in material science (Wan et al., 2010).
Receptor Antagonism
Compounds with similar structures have been characterized for their potential as receptor antagonists. This includes studies on NPY5 receptor antagonists with potential therapeutic applications (Elliott et al., 2003).
Anti-Inflammatory and Antioxidant Agents
New derivatives of benzimidazole have been synthesized and evaluated for their anti-inflammatory and antioxidant properties, indicating potential applications in pharmacology (Shankar et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O.ClH/c1-17(2,3)12-5-6-14-15(10-12)19-16(18-14)7-4-11-8-13(20)9-11;/h5-6,10-11H,4,7-9H2,1-3H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRZMDSGZFJSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(N2)CCC3CC(=O)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Acryloylamino)ethyl]benzenesulfonamide](/img/structure/B2450444.png)
![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2450446.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2450447.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2450448.png)


![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2450452.png)


![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2450458.png)
![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2450460.png)

![Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate](/img/structure/B2450464.png)